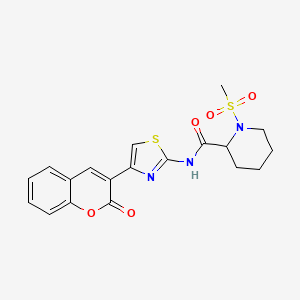

1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide

カタログ番号:

B2835731

CAS番号:

1214245-09-6

分子量:

433.5

InChIキー:

BMAOKSMUJIOJTE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(Methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture incorporating multiple pharmacologically active motifs, including a coumarin core, a thiazole ring, and a piperidine carboxamide unit. The thiazole ring is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. Molecules containing this moiety can interact with various enzymatic systems and receptors in biological systems, potentially resetting biochemical pathways and demonstrating therapeutic potential for a variety of pathological conditions . The coumarin (2-oxo-2H-chromen) nucleus is another structure frequently explored in the development of bioactive molecules and has been investigated in the design of potential Cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme that plays a key pathological role in inflammation, pain, fever, and certain cancers, making it a significant therapeutic target . The integration of these subunits suggests this compound may be a valuable probe for researchers investigating new classes of enzyme inhibitors or receptor modulators. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with the care appropriate for all investigational compounds.

特性

IUPAC Name |

1-methylsulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-29(25,26)22-9-5-4-7-15(22)17(23)21-19-20-14(11-28-19)13-10-12-6-2-3-8-16(12)27-18(13)24/h2-3,6,8,10-11,15H,4-5,7,9H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAOKSMUJIOJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other coumarin-thiazole hybrids and sulfonamide derivatives. Below is a detailed analysis of its key analogs:

N-(Benzo[d]Thiazol-2-yl)-2-(2-(2-(2-Oxo-2H-Chromen-3-yl)-1H-Benzo[d]Imidazol-1-yl) Acetamide

- Structural Differences :

- Replaces the thiazole-piperidine-sulfonyl moiety with a benzimidazole-acetamide group.

- Retains the 2-oxo-2H-chromen-3-yl pharmacophore but lacks the methylsulfonyl group.

- Functional Implications :

Coumarin-Thiazole Hybrids without Sulfonyl Modifications

- Example : 3-(Thiazol-4-yl)-2H-chromen-2-one derivatives.

- Key Contrasts :

- Lack the piperidine-2-carboxamide and sulfonyl groups.

- Exhibit moderate antioxidant activity but lower antimicrobial potency compared to sulfonamide-containing analogs.

- Mechanistic Insight :

Table 1: Comparative Analysis of Key Compounds

Mechanistic and Structural Insights

- Enhances hydrogen-bond acceptor capacity, critical for binding to polar residues (e.g., serine or lysine in kinase ATP-binding pockets) .

- Thiazole vs. Benzimidazole Scaffolds :

- Thiazole rings favor π-π stacking with aromatic residues, while benzimidazoles may engage in stronger base-pairing interactions with nucleic acids (relevant in antimalarial activity) .

Q & A

Q. What computational tools predict off-target interactions or toxicity risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。